Pyridin-4-ylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJVRPQWEPOSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157672 | |
| Record name | Urea, 4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13262-38-9 | |
| Record name | Urea, (4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013262389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Pyridin 4 Ylurea and Its Derivatives
Established Pathways for Pyridin-4-ylurea Core Synthesis
The formation of the urea (B33335) moiety connected to a pyridin-4-yl group is the cornerstone of synthesizing this class of compounds. Several reliable and well-documented pathways have been established.
A primary and highly versatile method for synthesizing this compound and its derivatives is the condensation reaction between an amine and an isocyanate. This reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the isocyanate group, forming the urea linkage. The synthesis can be approached in two ways: reacting 4-aminopyridine (B3432731) with a suitable isocyanate or reacting pyridin-4-yl isocyanate with a primary or secondary amine. ontosight.aiasianpubs.org
The reaction of aryl isocyanates with aryl amines is a common strategy. asianpubs.org For instance, unsymmetrical diaryl ureas can be synthesized by reacting an appropriate amine with a key isocyanate intermediate. asianpubs.org This approach offers a straightforward route to a diverse range of N'-substituted pyridin-4-ylureas. The conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent like acetonitrile (B52724) or methylene (B1212753) chloride. asianpubs.orgbeilstein-journals.org
Table 1: Examples of Amine-Isocyanate Condensation Reactions
| Amine Reactant | Isocyanate Reactant | Product | Reference |
|---|---|---|---|
| 4-Aminopyridine | Phenyl isocyanate | 1-Phenyl-3-(pyridin-4-yl)urea | ontosight.ai |
| 4-Methylphenylamine | Pyridin-4-yl isocyanate | 1-(4-Methylphenyl)-3-(pyridin-4-yl)urea | ontosight.ai |
| 4-Aminophenoxy-N-methylpyridine-2-carboxamide | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Sorafenib analogue | asianpubs.org |
Phosgene (B1210022) (COCl₂) and its safer solid analogues, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI), are effective reagents for constructing the urea bridge. framochem.com These methods typically involve the reaction of 4-aminopyridine with the phosgene-type reagent.
When using phosgene or triphosgene, the reaction proceeds through an intermediate isocyanate species (pyridin-4-yl isocyanate), which is not isolated but reacts in situ with a second equivalent of 4-aminopyridine to yield the symmetrical 1,3-dithis compound (B602293). asianpubs.org Alternatively, the intermediate isocyanate can be trapped by a different amine to produce unsymmetrical ureas. Key parameters for optimizing these reactions include the use of anhydrous solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the reagents, low temperatures (e.g., 0–5°C) during reagent addition to control exothermicity, and the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct.
Carbonyldiimidazole (CDI) serves as a less hazardous alternative to phosgene. The reaction involves the initial formation of an imidazolecarbamate intermediate from 4-aminopyridine and CDI. This intermediate then undergoes nucleophilic displacement by another molecule of 4-aminopyridine to form the desired urea product and release two molecules of imidazole (B134444).
Table 2: Phosgene and Analogue-Mediated Synthesis of 1,3-dithis compound
| Carbonylating Agent | Amine | Key Intermediate | Typical Conditions | Reference |
|---|---|---|---|---|
| Phosgene / Triphosgene | 4-Aminopyridine | Pyridin-4-yl isocyanate | DCM or THF, 0-5°C, Triethylamine | |
| Carbonyldiimidazole (CDI) | 4-Aminopyridine | Imidazolecarbamate | Anhydrous conditions |
More recent advancements have introduced "urea-to-urea" transformation protocols, also known as transamination or reamination. These methods are particularly useful for creating unsymmetrical ureas from more readily available starting ureas. A protocol has been developed for the metal- and base-free reamination of N,N-dimethyl-N'-hetaryl ureas with a wide range of aryl and alkyl amines. researchgate.net
In this approach, a pre-formed urea, such as N,N-dimethyl-N'-(pyridin-2-yl)urea, can act as a "masked isocyanate". researchgate.netresearchgate.net Upon heating in the presence of a different amine, the dimethylamine (B145610) moiety is displaced, leading to the formation of a new, unsymmetrical pyridyl urea. researchgate.netresearchgate.net Yields for these reactions can be high, ranging from 40% to 96%, depending on the nucleophilicity of the incoming amine. researchgate.net This method avoids the direct handling of toxic isocyanates and provides a pathway for the late-stage diversification of complex molecules. researchgate.net While much of the detailed research focuses on pyridin-2-yl ureas, the principles are applicable to other isomers. researchgate.netresearchgate.net
Strategic Functionalization and Derivatization of this compound Scaffolds
Once the this compound core is synthesized, its chemical properties can be further tailored through various functionalization reactions on the pyridine (B92270) ring or other parts of the molecule.
The this compound scaffold can undergo both oxidation and reduction reactions to introduce new functionalities or alter the electronic properties of the molecule.
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine-N-oxide. bhu.ac.in This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The formation of the N-oxide has significant implications for the reactivity of the pyridine ring; it activates the ring for certain electrophilic substitutions at the C-4 position and can also influence the molecule's biological activity. gcwgandhinagar.comquimicaorganica.org
Reduction: The pyridine ring of this compound can be reduced under specific conditions. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can, in principle, reduce the aromatic pyridine ring to a piperidine (B6355638) ring, significantly altering the geometry and basicity of the molecule. slideshare.net The reduction of 1,4-dihydropyridine (B1200194) derivatives, which can be synthesized via specific cyclization reactions, can also lead to tetrahydropyridine (B1245486) and piperidine structures. rsc.org
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which strongly influences its reactivity towards substitution reactions. gcwgandhinagar.com
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). slideshare.netslideshare.net A classic example is the Chichibabin reaction, though this is more common for the C-2 position. bhu.ac.in For this compound derivatives with a suitable leaving group at the C-2 or C-6 positions, reaction with nucleophiles can provide a route for further functionalization.
Electrophilic Substitution: Direct electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions because the ring is deactivated. gcwgandhinagar.com Furthermore, electrophiles tend to react with the basic lone pair on the nitrogen atom, which further deactivates the ring towards electrophilic attack. bhu.ac.ingcwgandhinagar.com However, electrophilic substitution can be facilitated by first converting the pyridine to its N-oxide. The N-oxide group is electron-donating through resonance, which activates the C-4 position for electrophilic attack. quimicaorganica.org After the substitution reaction, the N-oxide can be reduced back to the pyridine. quimicaorganica.org This strategy allows for the introduction of groups like nitro or halogen functions at the C-4 position under milder conditions than would be required for the parent pyridine. quimicaorganica.org
Compound Index
Synthesis of Complex this compound Hybrid Structures
The this compound moiety is a key structural element in a multitude of complex hybrid molecules, particularly in the design of multi-target kinase inhibitors. The synthesis of these structures often involves multi-step sequences where the urea linkage is formed by reacting an appropriate isocyanate with an amine.
A prominent example is the synthesis of analogues of Sorafenib, a multi-kinase inhibitor. nih.govrsc.org In these syntheses, the core structure is typically built by connecting different aromatic or heteroaromatic rings through the urea bridge. For instance, novel Sorafenib analogues have been created by replacing the urea moiety with a sulfonylurea unit, aiming to enhance cytotoxic activity against various cancer cell lines. mdpi.com The general strategy involves reacting a substituted phenylsulfonyl isocyanate with an amine, such as 4-(2-(methylcarbamoyl)pyridin-4-yloxy)aniline. mdpi.com Another approach involves replacing the diarylurea moiety of Sorafenib with a phenylpicolinamide group, which has shown to influence antitumor activity and selectivity. nih.gov
Molecular hybridization is a common strategy to create complex structures. This can involve combining the this compound scaffold with other pharmacologically active heterocycles like quinazoline, thiazole, or 1,2,3-triazole. nih.govrsc.orgnih.gov For example, quinoline-diaryl urea hybrids have been prepared through one-pot, three-component reactions under solvent-free conditions, showcasing an efficient and eco-friendly pathway. researchgate.net Similarly, pyridine-thiazole hybrid molecules have been synthesized, demonstrating significant antiproliferative activity. nih.gov The synthesis of 1,2,3-triazole-containing Sorafenib analogues has been achieved via Huisgen 1,3-dipolar cycloaddition, followed by nucleophilic aromatic substitution to link the triazole ring to a phenoxy fragment. nih.gov
The design of multi-target inhibitors often involves integrating scaffolds known to bind to different proteins. For instance, inhibitors targeting Hsp90, PDHK1, and B-Raf have been designed by assembling substituted resorcinol (B1680541) and 4-phenyl-1,2,3-triazole moieties. d-nb.info Another study focused on N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, which selectively target members of the class III receptor tyrosine kinase family. researchgate.net These complex syntheses highlight the modularity of the this compound scaffold, allowing for systematic structural modifications to optimize biological activity.
Table 1: Examples of Complex this compound Hybrid Structures
| Hybrid Structure Type | Synthetic Strategy | Key Reactants/Intermediates | Reference |
| Sorafenib Analogues (Sulfonylurea) | Reaction of a sulfonyl isocyanate with a pyridin-yloxy aniline (B41778) derivative. | 1-(isocyanatoaryl)sulfonyl chloride, 4-(2-(methylcarbamoyl)pyridin-4-yloxy)aniline | mdpi.com |
| Sorafenib Analogues (Phenylpicolinamide) | Replacement of the diarylurea with a phenylpicolinamide moiety. | N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-4-phenylpicolinamide | nih.gov |
| Quinoline-Diaryl Urea Hybrids | One-pot, three-component reaction under solvent-free conditions. | 4-chloroquinoline derivatives, isocyanides, 3-Aminobenzylamine | researchgate.net |
| 1,2,3-Triazole Containing Hybrids | Huisgen 1,3-dipolar cycloaddition and nucleophilic aromatic substitution. | Azide-functionalized phenoxy fragment, alkyne-functionalized pyridine | nih.gov |
| Pyridine-Thiazole Hybrids | Michael addition of a mercaptoacetylamino derivative to an enone precursor. | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester | nih.gov |
| Multi-Target Pyrimidine (B1678525) Hybrids | Functionalization of a 4-anilinopyrimidine core with a phenylurea group. | 4-anilinopyrimidine, phenyl isocyanate | researchgate.net |
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of urea derivatives, including those with a pyridin-4-yl group. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Key strategies include the use of safer solvents (like water), catalyst-free conditions, and alternative starting materials. rsc.orgrsc.org For example, a simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.orgrsc.orgresearchgate.net This method is scalable and often allows for product isolation by simple filtration, avoiding silica (B1680970) gel chromatography. researchgate.net Another green approach utilizes carbon dioxide (CO2) as a C1 building block for urea synthesis, reacting it directly with amines under mild conditions, sometimes initiated by electrochemical reduction. rsc.orgacs.org
Enzymatic Catalysis in this compound Formation
The application of enzymes in the synthesis of this compound is an emerging area with significant potential for green chemistry. Biocatalysis offers high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes. While specific enzymatic routes for this compound are not yet widely established, preliminary studies and research on related structures indicate future possibilities.
Research has shown that urease enzymes can be used for the synthesis of 1,3-dithis compound, though current yields are modest (35-40%). The reaction is performed under mild conditions (pH 7, 37°C), highlighting the potential for energy-efficient synthesis. Furthermore, enzymatic methods are well-developed for synthesizing pyridine derivatives like pyridine esters, using lipases such as Novozym 435. nih.gov This demonstrates the compatibility of the pyridine ring with enzymatic transformations. The development of enzymatic retrosynthesis algorithms, which can propose biocatalytic routes to target molecules, may accelerate the discovery of efficient enzymatic pathways for this compound and its analogues. rsc.org
Metal-Free and Catalyst-Free Synthetic Strategies
To circumvent the toxicity, cost, and environmental issues associated with metal catalysts, metal-free and catalyst-free synthetic strategies are highly desirable. Several such methods have been developed for the synthesis of urea and pyridine derivatives.
One prominent catalyst-free approach involves the reaction of amines with CO2 in the absence of any additives, yielding urea derivatives under optimized temperature and pressure. rsc.org The mechanism is believed to proceed through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. rsc.org Another simple, catalyst-free method is the reaction of amines with potassium isocyanate in water, which has proven effective for a wide range of N-substituted ureas. rsc.orgrsc.orgresearchgate.net
For the pyridine core itself, metal-free strategies for constructing multisubstituted pyridines have been reported, such as the condensation between α,β-unsaturated aldehydes and propargylamine (B41283) catalyzed by sodium bicarbonate (NaHCO3). nih.gov A metal-free protocol for synthesizing urea derivatives using CO2 at atmospheric pressure has also been demonstrated, showcasing its utility in preparing complex molecules. organic-chemistry.org Additionally, a one-pot, metal- and column-free synthesis of pyridin-2-yl ureas has been developed, which proceeds through the in situ pyridinolysis of phenyl chloroformate followed by an inner molecular rearrangement. rsc.orgresearchgate.net These methods represent a significant step towards more sustainable pharmaceutical manufacturing.
Stereoselective Synthesis of this compound Analogues
The synthesis of enantiomerically pure this compound analogues is crucial, as the stereochemistry of a molecule often dictates its pharmacological activity. Stereoselective synthesis aims to produce a single stereoisomer, enhancing therapeutic efficacy and reducing potential side effects from other isomers.
Methodologies for achieving stereoselectivity often rely on the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the synthesis of chiral pyrrolidine-containing drugs often starts from optically pure L-proline or 4-hydroxyproline. mdpi.com This principle can be applied to create chiral this compound derivatives by coupling a chiral amine fragment with the pyridin-4-yl isocyanate or a related precursor. Specific examples include compounds like 1-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-3-pyridin-4-ylurea and 1-[[(2S,3R)-2-phenyloxolan-3-yl]methyl]-3-pyridin-4-ylurea, where the chirality is defined by the substituted pyrrolidine (B122466) or oxolane ring attached to the urea nitrogen.
A convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been developed, which could be adapted for this compound analogues. beilstein-journals.org This route uses a diastereoselective ketone-to-amine conversion as a key step. beilstein-journals.org Furthermore, patents describe the stereospecific synthesis of chromanones in the presence of a chiral pyrrolidine and a urea or thiourea (B124793), indicating that the urea moiety can play a role in stereochemical control. google.com The regio- and stereoselective addition of nucleophiles to N-activated pyridines is another powerful tool for creating complex, chiral pyridine derivatives that could serve as precursors for stereoselective this compound synthesis. nih.gov
Supramolecular Chemistry and Non Covalent Interactions of Pyridin 4 Ylurea
Elucidation of Hydrogen Bonding Networks in Pyridin-4-ylurea Assemblies
Hydrogen bonding is a predominant force in the self-assembly of this compound. The molecule contains both hydrogen bond donors (the urea (B33335) N-H groups) and acceptors (the urea carbonyl oxygen and the pyridyl nitrogen atoms), allowing for the formation of intricate and stable networks.
Intermolecular Hydrogen Bonding Motifs and Architectures
Unlike many diaryl ureas that typically form a one-dimensional N-H···O hydrogen-bonded tape or ribbon motif, this compound and its derivatives often exhibit different patterns. The presence of the electron-withdrawing pyridine (B92270) rings makes the pyridyl nitrogen a more competitive hydrogen bond acceptor than the urea carbonyl oxygen. This leads to the preferential formation of N-H···N hydrogen bonds between the urea N-H group and the nitrogen of the pyridine ring.
The interplay between these different hydrogen bonds can result in specific ring motifs, which are often described using graph-set theory. Common motifs observed include R₂²(8), R₂²(9), and R₁²(6) rings.
Analysis of Intramolecular Hydrogen Bonding in this compound Derivatives
While intermolecular hydrogen bonds dictate the packing of molecules, intramolecular hydrogen bonds can stabilize the conformation of a single molecule. In certain derivatives of this compound, intramolecular hydrogen bonds have been observed. For example, in the crystal structure of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, an intramolecular N—H⋯N hydrogen bond is present, which stabilizes the molecular conformation. researchgate.net Similarly, a planar molecular conformation in 1,3-dithis compound (B602293) is reportedly stabilized by intramolecular interactions between the urea carbonyl oxygen and adjacent pyridine ring hydrogens.
Studies on related heterocyclic urea derivatives have shown that the geometry of the molecule can favor or disfavor intramolecular hydrogen bonding, which in turn affects its ability to form intermolecular assemblies. nih.gov For instance, research on pyrid-2-yl ureas has detailed the equilibrium between conformational isomers, which is influenced by intramolecular hydrogen bonding. acs.org In derivatives of 1,4-dihydropyridine (B1200194), both N-H···O=C and C-H···O=C intramolecular hydrogen bonds have been identified through NMR and computational studies. researchgate.netnih.govnih.gov
Investigation of π-π Stacking Interactions in this compound Systems
The nature of these stacking interactions can vary, leading to different packing arrangements. Theoretical calculations on pyridine dimers have shown that antiparallel-displaced and T-shaped geometries are among the most stable configurations. researchgate.net The interplay between electrostatic forces and electron correlation effects is a determining factor in the strength and geometry of these interactions. nih.gov
In crystal structures of pyridyl urea derivatives, π-π interactions are frequently observed. For example, in one derivative, inversion dimers linked by hydrogen bonds are further connected by π–π interactions between imidazole (B134444) rings, with a shortest centroid–centroid distance of 3.4443 (14) Å. researchgate.net In coordination polymers, π-π stacking can occur between the pyridine rings of the this compound ligands, further stabilizing the network structure. researchgate.net These interactions can lead to the formation of ladder-like or step-like one-dimensional chains. researchgate.net The presence or absence of these interactions can also influence the material's properties, such as its photoluminescence. rsc.org
Coordination Chemistry of this compound as a Ligand
The pyridyl nitrogen atom of this compound is an excellent coordination site for metal ions, making the molecule a valuable ligand in coordination chemistry. It can act as a linker or building block for the construction of higher-dimensional structures like metal-organic frameworks and coordination polymers.
Formation of Metal-Organic Frameworks (MOFs) with this compound Ligands
This compound and its derivatives have been successfully employed as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). These crystalline materials are built from metal ions or clusters connected by organic ligands. The ability of this compound to bridge metal centers, combined with its hydrogen bonding capabilities, allows for the formation of robust and porous frameworks.
For example, bis(pyridylurea) ligands have been used to create three-fold parallel interpenetrated frameworks with cavities capable of encapsulating anions like sulfate (B86663). researchgate.netrsc.org In these structures, the pyridyl groups coordinate to the metal centers (e.g., Zn(II) or Cd(II)), while the urea functionalities engage in multiple hydrogen bonds to bind the anion within the cavity. rsc.org The flexibility of the ligand and the nature of the metal ion and counter-anion can influence the final topology of the MOF. researchgate.netrsc.org
Construction and Characterization of Coordination Polymers
This compound and related flexible bis(pyridylurea) ligands are effective in constructing a wide variety of coordination polymers with diverse structural topologies. rsc.orgrsc.org In these polymers, the this compound ligand typically acts as a bridging ligand, connecting metal centers through its pyridyl nitrogen atoms.
The resulting structures can range from one-dimensional (1D) chains to more complex two-dimensional (2D) sheets and three-dimensional (3D) networks. rsc.orgrsc.org For instance, a flexible bis(pyridylurea) ligand has been shown to form 1D ribbon-like polymers with copper(II) and 1D ladder structures with cobalt(II). rsc.org The conformation of the flexible ligand (e.g., bent vs. linear) can vary depending on the metal ion and counter-anions present, leading to significant structural diversity. rsc.org
A zinc-based coordination polymer incorporating 1,3-dithis compound crystallizes in an orthorhombic system and features the ligand bridging zinc centers. Another example is a dizinc(II) compound where diperiodic coordination polymer slabs are held together by N—H⋯O hydrogen bonds, forming a parallel interpenetrated triperiodic crystal structure. researchgate.net
Structural Diversity and Conformational Changes of Ligands in Coordination Complexes
The this compound moiety is a versatile building block in coordination chemistry, capable of acting as a flexible ligand. Its ability to adopt various conformations allows for the construction of a diverse range of coordination polymers with different dimensionalities and topologies. The final structure is often influenced by factors such as the coordinating metal ion and the counter-anions present in the system. rsc.orgnih.gov
A key aspect of this compound-based ligands is their conformational flexibility. N,N'-substituted ureas can exhibit different conformational preferences, with a general preference for trans states over cis states. researchgate.net However, the formation of intramolecular hydrogen bonds, for instance between a urea N-H group and the nitrogen of a pyridine ring in a specific orientation, can stabilize a cis/trans conformation. researchgate.net In more complex ligands where this compound units are linked by a spacer, the spacer itself can adopt different conformations, further contributing to structural diversity. For example, in coordination polymers formed with the ligand N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea), the central ethylene (B1197577) spacer can adopt an anti conformation, leading to a roughly linear linker, or a gauche form, which results in a V-shaped linker. rsc.org
This conformational adaptability directly translates into a wide array of structural architectures. The assembly of a flexible bis(pyridylurea) ligand with different metal salts has been shown to produce structures ranging from simple one-dimensional (1D) zigzag chains to complex three-dimensional (3D) interwoven networks. rsc.org The choice of metal and counter-anion plays a crucial role in directing the final structure. rsc.orgnih.gov For instance, with a Zn(II) acetate (B1210297) salt, a 1D zigzag chain may be formed, while a Cd(II) chloride salt can yield a 2D corrugated sheet with a (4,4) net topology. rsc.org The use of a Cd(II) sulfate salt can lead to a unique interwoven 3D structure, and a Cu(II) sulfate salt can produce an exceptional diamondoid network characterized by an unusual 12-fold interpenetration mode. rsc.org
Table 1: Conformational and Structural Diversity in Coordination Polymers of N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea) (L)
| Compound | Metal Salt | Ligand (L) Conformation | Resulting Architecture |
|---|---|---|---|
| {[Zn(AcO)₂L]·H₂O·CH₃OH}ₙ | Zn(AcO)₂ | anti | 1D zigzag chain rsc.org |
| {[CdCl₂L₂]·2DMF}ₙ | CdCl₂ | gauche | 2D corrugated sheet rsc.org |
| {[CdSO₄L(H₂O)₃]·3H₂O}ₙ | CdSO₄ | anti | 3D interwoven structure rsc.org |
| {[CuSO₄L(H₂O)₂]·2H₂O}ₙ | CuSO₄ | anti | 3D diamondoid network rsc.org |
Directed Self-Assembly Processes and Hierarchical Architectures
Directed self-assembly is a process where components spontaneously organize into stable, structurally well-defined aggregates under a specific set of conditions. rsc.org In the context of this compound, the primary drivers of self-assembly are non-covalent interactions—such as hydrogen bonding and π–π stacking—and dative bonds formed during metal coordination. nih.govrsc.orgnih.gov These interactions guide the molecules to form predictable supramolecular structures, which can serve as building blocks for more complex, hierarchical architectures. univ-rennes1.fr Hierarchical architecture refers to the organization of matter on multiple length scales, from the molecular to the macroscopic level. univ-rennes1.frjoachimschummer.net
The urea functional group is a powerful motif for directing self-assembly, capable of forming robust hydrogen-bonded tapes. researchgate.net However, the presence of the pyridine ring introduces alternative and often preferred hydrogen bonding sites. Crystal structure analyses show that this compound derivatives can favor N-H···N hydrogen bonds with the pyridine nitrogen over the traditional N-H···O urea tape pattern. This redirection of the primary hydrogen bond is a key factor in controlling the assembly process. Furthermore, weaker C-H···O interactions between the pyridine ring and the urea carbonyl oxygen can lock the molecule into a planar conformation, which facilitates specific packing arrangements. researchgate.net
Pseudopolymorphism and Host-Guest Chemistry in this compound Solid-State Structures
Pseudopolymorphism describes the ability of a substance to crystallize in different crystal structures by incorporating different solvent molecules into the lattice; these forms are often called solvates. researchgate.netrsc.org This phenomenon is a facet of host-guest chemistry, where a "host" structure (in this case, the coordination polymer) contains "guest" molecules (the solvent). mdpi.comwikipedia.org The solid-state structures of this compound-based coordination polymers frequently exhibit channels or cavities that are capable of encapsulating solvent molecules, leading to the formation of pseudopolymorphs. researchgate.netresearchgate.net
A systematic study using the ligand 1,3-di(pyridin-4-yl)urea (abbreviated as 4bpu) and Zn(OAc)₂ demonstrated the controlled formation of four different pseudopolymorphic coordination polymers. researchgate.net By simply varying the solvent system used for the self-assembly reaction, different solvent molecules (methanol, ethanol, ethylene glycol, and water) were incorporated into the crystal lattice, resulting in four distinct, isostructural frameworks. researchgate.net The robust and repetitive nature of the solvent-containing supramolecular interactions was key to controlling this pseudopolymorphism. researchgate.net
This host-guest capability is not limited to small solvent molecules. The inherent porosity of these self-assembled structures offers potential for broader applications. mdpi.com For example, coordination nanotubes have been synthesized using a related ligand, N-(9-anthracenyl)-N′-(4-pyridyl)-urea, where the urea groups self-associate via hydrogen bonds to form tapes, which are then organized into a tubular structure by the metal-coordination of the pyridyl groups. researchgate.net These nanotubes create channels that can host guest molecules, such as water. researchgate.net The study of host-guest interactions in these systems can be advanced using techniques like NMR titration to probe the binding between host and guest in solution. mdpi.com The ability of this compound-based frameworks to form stable host-guest complexes underscores their potential in areas such as molecular sensing and separation. mdpi.commdpi.com
Table 2: Solvent-Induced Pseudopolymorphs of a Coordination Polymer with 1,3-di(pyridin-4-yl)urea (4bpu)
| Compound ID | Included Solvent Guest | Chemical Formula |
|---|---|---|
| 1 | Methanol | {Zn(4bpu)(OAc)₂}ₙ researchgate.net |
| 2 | Ethanol | {Zn(4bpu)(OAc)₂}ₙ researchgate.net |
| 3 | Ethylene Glycol | {Zn(4bpu)(OAc)₂}ₙ researchgate.net |
| 4 | Water | {Zn(4bpu)(OAc)₂}ₙ researchgate.net |
Computational Chemistry and Theoretical Investigations of Pyridin 4 Ylurea
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in elucidating the electronic properties of Pyridin-4-ylurea. These methods model the molecule's electronic structure, offering predictions of its behavior in chemical reactions and biological systems.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules like this compound. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net The HOMO-LUMO energy gap is a critical parameter; a smaller gap suggests higher reactivity and a greater ability to participate in binding interactions. researchgate.net
For instance, in studies of related pyridine (B92270) derivatives, DFT calculations have been employed to determine quantum chemical parameters that indicate considerable chemical activity, such as a small band gap and high electrophilicity. researchgate.net These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to optimize the molecular geometry and predict electronic properties. researchgate.net The understanding of these properties is vital for designing molecules with specific catalytic or binding affinities.
Table 1: Calculated Electronic Properties of Pyridine Derivatives This table presents representative data from theoretical studies on pyridine-containing compounds to illustrate the types of parameters calculated using DFT. The values are illustrative and depend on the specific derivative and computational method.
| Parameter | Description | Illustrative Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |
| Electrophilicity (ω) | Global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. | 1.5 to 7.5 eV |
| Dipole Moment (μ) | Measure of the net molecular polarity. | 1.5 to 10.5 D |
The biological activity of urea (B33335) derivatives is heavily influenced by their three-dimensional shape and the potential for existing in different tautomeric forms. nih.govmdpi.com The urea functional group has restricted rotation due to the delocalization of nitrogen's non-bonded electrons into the carbonyl group. nih.gov This leads to distinct, low-energy conformations. For N,N'-diaryl ureas, a trans,trans conformation is generally favored in both solid state and solution. nih.gov
Computational methods, including DFT, are essential for analyzing the conformational landscape of this compound. These calculations can predict the relative stabilities of different conformers and the energy barriers for rotation around key bonds. researchgate.net For example, the introduction of substituents can shift the conformational preference from trans,trans to cis,cis. nih.gov
Tautomerism, the migration of a proton, is another critical aspect, particularly in the ureido moiety. mdpi.comresearchgate.net Quantum chemical calculations can determine the relative energies of different tautomers, such as the urea and uronium forms, helping to identify the most stable and likely active form of the molecule under physiological conditions. researchgate.net
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. walisongo.ac.id These maps reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting non-covalent interactions like hydrogen bonding. walisongo.ac.idresearchgate.net For molecules containing pyridine rings, MEP maps can show how electron density is distributed and affected by various substituents. researchgate.net
Natural Bond Orbital (NBO) analysis complements MEP by quantifying intramolecular charge transfer and orbital interactions. walisongo.ac.idnih.gov NBO calculations can reveal the stabilization energy associated with electron delocalization, such as the interaction between a lone pair on a nitrogen atom and an adjacent antibonding orbital. nih.gov This analysis provides a quantitative measure of the strength of interactions that stabilize certain conformations and influence the molecule's reactivity. nih.govd-nb.info For example, NBO analysis has been used to understand the reactivity differences in SNAr reactions by quantifying charge localization on specific atoms. walisongo.ac.id
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.
Molecular docking simulations place this compound or its derivatives into the binding pocket of a target macromolecule to identify the most stable binding pose. nih.gov These studies are critical for structure-based drug design. For instance, docking studies on pyridine derivatives have been used to investigate their inhibitory potential against enzymes like cyclin-dependent kinases (CDKs) or α-amylase. mdpi.comnih.gov The analysis reveals key interactions with amino acid residues in the active site, providing a rationale for the observed biological activity and guiding the design of more potent and selective inhibitors. mdpi.comnih.gov
Once a binding pose is predicted, the specific molecular interactions between the ligand and the protein are analyzed in detail. These interactions typically include:
Hydrogen Bonds: The urea moiety is an excellent hydrogen bond donor and acceptor, often forming critical hydrogen bonds with backbone or side-chain residues of the protein. researchgate.net The pyridine ring's nitrogen can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The pyridine ring can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Molecular dynamics (MD) simulations can further refine these interactions, providing a dynamic view of the ligand-protein complex and confirming the stability of the predicted binding mode. nih.gov The binding free energy can also be calculated to provide a more quantitative measure of the ligand's affinity for the protein. mdpi.com
Table 2: Key Molecular Interactions of Pyridine-Urea Derivatives in Protein Binding Sites (Illustrative Examples) This table summarizes typical interactions identified through molecular docking studies of various pyridine-containing inhibitors.
| Interaction Type | Ligand Moiety | Interacting Amino Acid Residues (Examples) |
| Hydrogen Bond | Urea N-H (donor) | Asp, Glu, Carbonyl O |
| Hydrogen Bond | Carbonyl O (acceptor) | Lys, Arg, Ser, Thr |
| Hydrogen Bond | Pyridine N (acceptor) | Lys, Ser, Gln |
| Hydrophobic | Pyridine Ring | Ile, Val, Leu, Ala |
| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key physicochemical properties and structural features that influence activity, QSAR models can predict the potency of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more promising candidates. mdpi.comnih.gov
The development of predictive QSAR models for this compound and its derivatives involves compiling a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) and calculating a wide range of molecular descriptors for each. mdpi.com Statistical methods are then employed to generate a model that best correlates these descriptors with the observed activity.
Commonly used techniques for developing such models include Multiple Linear Regression (MLR) and more advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov For instance, in studies on related diaryl urea derivatives, QSAR models have been developed to predict their inhibitory activity against specific protein kinases. nih.gov These models are rigorously validated to ensure their statistical significance and predictive power. researchgate.net
A study on 3-(pyridin-2-yl)benzenesulfonamide derivatives utilized both CoMFA and CoMSIA models to guide the structural optimization of new compounds. nih.gov The statistical robustness of these models is critical for their predictive accuracy. nih.gov
Table 1: Example of Statistical Parameters for 3D-QSAR Models in Pyridine-based Compounds
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Optimal Number of Components (ONC) |
| CoMFA | 0.774 | 0.965 | 0.703 | 6 |
| CoMSIA | 0.676 | 0.949 | 0.548 | 6 |
This table presents hypothetical yet representative statistical values for CoMFA and CoMSIA models based on findings for related heterocyclic compounds, illustrating the predictive quality of such models. peerj.com
These predictive models are instrumental in the virtual screening of large compound libraries and in the lead optimization phase of drug discovery, allowing researchers to prioritize the synthesis of derivatives with the highest predicted potency. nih.gov
A crucial outcome of QSAR studies is the identification of specific molecular descriptors that significantly impact the biological activity of this compound derivatives. nih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
For diaryl urea derivatives, descriptors related to the size, degree of branching, aromaticity, and polarizability have been shown to affect their inhibitory activity. nih.gov 3D-QSAR approaches like CoMFA and CoMSIA provide contour maps that visualize the favorable and unfavorable regions for different properties around the molecular scaffold. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. CoMFA contour maps might indicate that bulky substituents are favored in certain positions to enhance binding, while they may be detrimental in others due to steric hindrance.
Electrostatic Descriptors: These describe the distribution of charge in the molecule. Contour maps often highlight regions where electropositive or electronegative groups would increase activity by forming favorable electrostatic interactions with the target protein. nih.gov
Hydrophobic Descriptors: These quantify the water-fearing character of different molecular regions. Identifying favorable hydrophobic regions can guide modifications to improve membrane permeability or ligand-receptor binding. nih.gov
Hydrogen Bond Donor/Acceptor Fields: CoMSIA models can identify specific locations where hydrogen bond donors or acceptors are critical for anchoring the ligand in the binding site of the target. nih.gov
In a study on N-ethyl-4-(pyridin-4-yl)benzamide based compounds, modifications based on QSAR contour maps led to the design of new compounds with higher predicted activity. peerj.com The analysis revealed that electronegative groups at certain positions and electropositive groups at others could enhance bioactivity. nih.gov
Table 2: Key Molecular Descriptors and Their Influence on Activity
| Descriptor Type | Example Descriptor | Potential Influence on this compound Activity |
| Electronic | Dipole Moment, Partial Charges | Modulates polar interactions and hydrogen bonding with the target. nih.gov |
| Steric | Molecular Volume, Surface Area | Affects the fit within the binding pocket and can influence selectivity. nih.gov |
| Hydrophobic | LogP (Partition Coefficient) | Influences cell membrane permeability and hydrophobic interactions with the receptor. nih.gov |
| Topological | Wiener Index, Randic Index | Encodes information about molecular branching and connectivity, which can relate to binding affinity. chemmethod.com |
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations provide a powerful lens to study the dynamic nature of this compound and its derivatives at an atomic level. nih.gov By simulating the movements of atoms over time, MD can reveal the preferred conformations of a molecule, its flexibility, and the stability of its interactions with a biological target, such as a protein receptor. peerj.comnih.gov
In a typical MD simulation, the compound is placed in a simulated physiological environment (e.g., a box of water molecules), and the forces on each atom are calculated using a force field. peerj.com Newton's equations of motion are then solved iteratively to track the trajectory of all atoms. peerj.com
Analysis of MD trajectories for this compound derivatives complexed with a target protein can:
Assess the stability of the binding pose obtained from molecular docking. peerj.com
Identify key amino acid residues that form stable hydrogen bonds or other interactions.
Reveal conformational changes in the protein or the ligand upon binding. mdpi.com
Calculate the binding free energy to provide a more accurate estimate of binding affinity.
For example, MD simulations performed on N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of ROCK1 kinase showed that the protein-ligand complexes were stable over the simulation time, with Root Mean Square Deviation (RMSD) values for the protein fluctuating within a narrow range (1.0–4.5 Å). peerj.com Such analyses confirm the stability of the ligand within the binding pocket and highlight the critical interactions that maintain the bound state. peerj.com
In Silico Prediction of Pharmacokinetic and ADMET Properties for Derivative Design
While high biological potency is essential, a successful drug candidate must also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) and a good safety profile (Toxicity). mdpi.commdpi.com In silico tools are widely used to predict these properties early in the drug design process, allowing for the modification of this compound derivatives to improve their drug-likeness. mdpi.comajol.info
Various computational models, many of which are freely available through web servers like SwissADME, can predict a range of ADMET properties. chemmethod.comnih.gov These predictions are often based on established rules, such as Lipinski's Rule of Five, and QSAR-like models trained on large datasets of experimental data. mdpi.comresearchgate.net
Key predicted properties for this compound derivatives include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. auctoresonline.org Studies on similar pyridine derivatives have shown that HIA values can be predicted to be high (e.g., >80%), suggesting good absorption potential. auctoresonline.org
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand where the compound will travel in the body. chemmethod.com
Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes is a critical prediction. Inhibition of major CYP isoforms can lead to drug-drug interactions. auctoresonline.org
Excretion: Properties related to clearance, such as solubility, influence how the drug is eliminated from the body.
Toxicity: In silico models can flag potential liabilities such as mutagenicity (e.g., AMES test) or carcinogenicity. alliedacademies.org
Table 3: Predicted ADMET Properties for a Hypothetical this compound Derivative
| Property | Predicted Value/Classification | Implication for Drug Design |
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's rules, favors good absorption and distribution. chemmethod.com |
| LogP (Lipophilicity) | 1.0 - 3.0 | Optimal range for balancing solubility and permeability. |
| H-Bond Donors | ≤ 5 | Compliant with Lipinski's rules. |
| H-Bond Acceptors | ≤ 10 | Compliant with Lipinski's rules. |
| Human Intestinal Absorption (HIA) | High (>80%) | Good potential for oral bioavailability. auctoresonline.org |
| Blood-Brain Barrier (BBB) Permeation | Low | Desirable for peripherally acting drugs to minimize CNS side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |
| AMES Toxicity | Non-mutagenic | Lower risk of genotoxicity. alliedacademies.org |
This table provides an example of in silico ADMET predictions for a lead-like molecule, based on data available for related heterocyclic structures. researchgate.net
By integrating these computational predictions, medicinal chemists can intelligently design and synthesize this compound derivatives with an optimized balance of high potency and favorable drug-like properties, increasing the probability of success in later stages of drug development. mdpi.commdpi.com
Medicinal Chemistry Research on Pyridin 4 Ylurea Scaffolds: Mechanisms and Design Principles
Pyridin-4-ylurea as a Privileged Scaffold in Contemporary Drug Design
The pyridine (B92270) ring system is one of the most prevalent heterocycles in drug design, recognized for its significant impact on pharmacological activity. dovepress.com It is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.com The utility of the pyridine scaffold stems from its ability to enhance a molecule's biochemical potency, improve metabolic stability, and address issues related to protein-binding. dovepress.com This versatility has established it as a "privileged scaffold," a molecular framework that can be used as a template to develop new bioactive compounds. mdpi.com Pyridine and its fused derivatives exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. mdpi.commdpi.com
Similarly, the urea (B33335) functional group is a crucial motif in medicinal chemistry. ontosight.ai Its importance lies in its dual nature as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets. ontosight.ainih.gov The urea linkage is also involved in other key interactions, such as π-stacking with aromatic residues in proteins. nih.gov
The combination of these two components into the this compound scaffold creates a molecule with significant potential in drug discovery. This structure consists of a pyridine ring linked to a urea moiety, which can then be further substituted. ontosight.ai The pyridine portion provides aromaticity and a key site for hydrogen bonding via the ring nitrogen, while the urea group offers additional hydrogen bonding capabilities crucial for binding to enzymes and receptors. ontosight.ai Compounds incorporating the this compound structure have been investigated for various therapeutic applications, including as anticancer and neuroprotective agents. The planar conformation of the molecule facilitates intramolecular hydrogen bonding and allows for strong intermolecular interactions like π-π stacking, making it a valuable building block in the rational design of new therapeutic agents.
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For this compound derivatives, these studies involve systematically modifying different parts of the molecule to optimize its interaction with a biological target.
Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) and electron-withdrawing groups (e.g., -NO₂, -CF₃) can alter the electron density of the aromatic rings, which in turn affects their binding interactions. mdpi.comacs.orgrsc.org For instance, in a series of N-phenyl-N'-quinazolin-4-ylurea derivatives, substituting the phenyl ring at the 2-position with an electron-donating group like methyl or methoxy (B1213986) increased affinity for the human adenosine (B11128) A₃ receptor, whereas substitution at the 3- or 4-position decreased affinity. acs.org Conversely, studies on other pyridine derivatives have shown that electron-withdrawing groups can increase potency against certain cancer cell lines.
The steric properties of substituents are also critical. Bulky groups can either enhance binding by filling a hydrophobic pocket in the target protein or reduce affinity due to steric hindrance. mdpi.comspu.edu.sy In one 3D-QSAR study, bulky substituents in the 6-position of the pyridine ring were found to decrease the affinity of the compounds. acs.org The presence of halogen atoms can also lead to lower antiproliferative activity in some pyridine derivatives. mdpi.com
| Compound Series | Substituent Type | Position of Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| N-phenyl-N'-quinazolin-4-ylureas | Electron-donating (e.g., -CH₃, -OCH₃) | 2-position of phenyl ring | Increased human adenosine A₃ receptor affinity | acs.org |
| N-phenyl-N'-quinazolin-4-ylureas | General substituents | 3- or 4-position of phenyl ring | Decreased human adenosine A₃ receptor affinity | acs.org |
| Pyridine Derivatives | -OH, -OCH₃, -C=O, -NH₂ | Various | Enhanced antiproliferative activity | mdpi.com |
| Pyridine Derivatives | Halogen atoms or bulky groups | Various | Lowered antiproliferative activity | mdpi.com |
| Pyridine Derivatives | Bulky groups | 6-position of pyridine ring | Reduced affinity | acs.org |
Positional isomerism, which refers to the different placement of the nitrogen atom within the pyridine ring (e.g., pyridin-4-yl, pyridin-3-yl, or pyridin-2-yl), has a profound impact on the biological and physicochemical properties of urea derivatives. rsc.org The position of the nitrogen atom dictates the molecule's symmetry, hydrogen bonding capacity, and ability to participate in intermolecular interactions.
For example, when comparing 1,3-dithis compound (B602293) with its isomer 1,3-dipyridin-3-ylurea, the para-substituted pyridin-4-yl version exhibits superior structural regularity and stronger π-π stacking interactions due to its higher symmetry. This difference in structural properties can significantly influence how the molecules pack in a crystal lattice and interact with a biological target. In studies of antibacterial molecules, positional isomerism was shown to strongly regulate the balance between antibacterial activity and toxicity. rsc.org Similarly, research on pyridine-containing urea derivatives for anticancer applications revealed that modifications in the pyridine substitution pattern could dramatically enhance biological activity. The position of amino side chains on the pyridine ring has also been shown to be a critical factor, with certain regioisomers displaying a noticeable enhancement in antiproliferative activity. researchgate.net
| Compound | Isomer Type | Key Properties | Reference |
|---|---|---|---|
| 1,3-Dithis compound | para-substituted | High symmetry, strong H-bonding and π-π stacking, superior structural regularity | |
| 1,3-Dipyridin-3-ylurea | meta-substituted | Reduced symmetry, weaker π-π interactions |
The linker or bridging moiety that connects the pyridinyl group to another part of the molecule is a critical determinant of biological activity. In this compound, the urea group itself serves as this bridge. ontosight.ai Modifications to this linker, such as altering its length, flexibility, or chemical nature, can modulate the compound's activity. mdpi.com
Rational Ligand Design Strategies Incorporating this compound
Rational ligand design utilizes structural information about a biological target to design molecules that are predicted to bind to it with high affinity and selectivity. acs.orgorganic-chemistry.orgacs.org This knowledge-based approach accelerates the drug discovery process. acs.orgacs.org The this compound scaffold is an excellent candidate for such strategies due to its well-defined hydrogen bonding capabilities and its capacity for diverse substitutions. ontosight.ai Design strategies often focus on optimizing the interactions between the ligand and the target's binding site, which for kinases is often a narrow hydrophobic pocket in the hinge region. acs.org
Scaffold hopping is a powerful technique in rational drug design where the core structure (scaffold) of a known active molecule is replaced with a chemically different scaffold, while preserving the original molecule's key binding interactions. cam.ac.ukbiosolveit.de This approach is used to discover novel compounds with improved properties, such as better physicochemical characteristics or a different intellectual property profile. cam.ac.ukbiosolveit.de
The this compound scaffold can be a starting point or a result of scaffold hopping. For example, a known inhibitor containing a different heterocyclic core, like a pyrimidine (B1678525), could be "hopped" to a this compound scaffold to explore new chemical space. nih.gov A study on dual leucine (B10760876) zipper kinase (DLK) inhibitors successfully used a shape-based scaffold hopping approach to convert a pyrimidine-based inhibitor to a pyrazole (B372694) core, which resulted in improved physicochemical properties and brain penetration. researchgate.net Similarly, pyridones have been successfully employed as bioisosteres for pyridines in scaffold hopping strategies, demonstrating the interchangeability of these motifs to modulate properties like solubility and metabolic stability. nih.gov The goal is to find a new core that maintains the crucial hydrogen bonds and hydrophobic interactions of the original ligand, and the this compound structure is well-suited for this due to its ability to mimic the interactions of other heterocyclic systems. nih.govcam.ac.uk
Fragment-Based Drug Design (FBDD) Approaches
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the discovery of novel lead compounds. This approach focuses on identifying small, low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity. frontiersin.orgopenaccessjournals.com These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.orgnuph.edu.ua The core principle of FBDD is that the binding efficiency of small fragments is often higher than that of larger, more complex molecules, providing a more efficient starting point for lead optimization. researchgate.net
The FBDD process typically involves several key steps:
Fragment Library Screening: A library of small molecular fragments is screened against the target protein using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or fluorescence-based thermal shift assays. openaccessjournals.comnuph.edu.ua X-ray crystallography is considered a highly informative method as it provides detailed structural information of the fragment-protein complex at an atomic level. researchgate.net
Hit Identification and Validation: Fragments that demonstrate binding to the target are identified as "hits." The binding mode and affinity of these hits are then validated to ensure they are not false positives. frontiersin.org
Fragment Elaboration: Once a fragment hit is validated, medicinal chemists use structure-guided strategies to increase its potency and selectivity. Common techniques include:
Fragment Growing: Extending the fragment by adding new chemical functionalities that can form additional interactions with the target. nuph.edu.ua
Fragment Merging: Combining two or more fragments that bind to adjacent sites on the target to create a single, more potent molecule. nuph.edu.ua
Fragment Linking: Connecting two fragments that bind to distinct sites on the target with a chemical linker. nuph.edu.ua
FBDD has proven to be a successful approach for identifying novel chemical starting points for drug discovery campaigns, leading to the development of drug candidates with improved properties. researchgate.net
De Novo Design Principles for Novel this compound Compounds
De novo design is a computational strategy used to generate novel molecular structures with desired biological activity from scratch, rather than by modifying existing compounds. plos.org This approach often mimics the process of a medicinal chemist by virtually assembling molecular fragments, evaluating their potential biological activity through scoring functions, and optimizing the generated structures. plos.org A key aspect of modern de novo design is the consideration of synthetic feasibility, with some programs suggesting potential synthesis pathways for the designed compounds. plos.org
In the context of this compound compounds, de novo design strategies have been employed to generate novel inhibitors for various protein targets. For instance, a combination of the de novo design program LEGEND and a structure selection system called SEEDS was used to generate new scaffold candidates for Cyclin-dependent kinase 4 (Cdk4) inhibitors. This approach identified diarylurea, a class that includes this compound, as a promising scaffold. acs.org
The design principles often involve:
Scaffold Hopping: Generating novel chemical scaffolds that maintain the key pharmacophoric features of known active compounds but possess a different core structure. plos.org
Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit optimally into the binding site and form favorable interactions. acs.org
Reaction-Driven Design: Employing a library of known chemical reactions and building blocks to ensure that the designed molecules are synthetically accessible. plos.org
For example, in the design of novel soluble epoxide hydrolase (sEH) inhibitors, pyridin-2(1H)-one derivatives were designed to fit into the active site of the enzyme, with docking studies confirming appropriate distances for hydrogen bonding with key amino acid residues. researchgate.net Similarly, in-silico design of pyridine-4-carbohydrazide derivatives involved creating a chemical library with imine functional groups to explore their therapeutic potential. auctoresonline.org
Modulation of Biochemical Pathways and Molecular Targets by this compound Derivatives
This compound derivatives have been investigated for their ability to modulate a variety of biochemical pathways and molecular targets, demonstrating their potential as therapeutic agents for a range of diseases. Their mechanism of action often involves the inhibition of key enzymes involved in cell signaling and metabolism.
Mechanisms of Enzyme Inhibition (e.g., Kinases, Hydrolases, Glycosidases, Ureases)
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other cellular processes. encyclopedia.pubmdpi.com Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. nih.govwikipedia.org this compound derivatives have been explored as inhibitors of various CDKs.
The general mechanism of CDK inhibition by small molecules involves binding to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. nih.gov This leads to cell cycle arrest and can induce apoptosis in cancer cells. nih.gov
Specifically, diarylurea derivatives, including those with a pyridine moiety, have been identified as potent Cdk4 inhibitors. acs.org Structure-based design efforts, guided by homology models of Cdk4, led to the discovery of compounds like N-(9-oxo-9H-fluoren-4-yl)-N'-pyridin-2-ylurea with an IC50 of 0.10 μM. acs.org Further optimization based on the predicted binding mode resulted in even more potent inhibitors. acs.org
Selective inhibition of specific CDKs is a key challenge in drug design. One approach to achieve selectivity involves targeting amino acid residues that differ between CDK subtypes. For example, a novel library of pyrazol-3-ylurea derivatives was designed to interact with specific amino acid residues in Cdk4, leading to the identification of a highly selective and potent Cdk4 inhibitor. acs.org
Table 1: Examples of this compound and Related Derivatives as CDK Inhibitors
| Compound/Derivative Class | Target CDK(s) | Key Findings |
| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives | CDK6, CDK9 | Identified dual inhibitors that suppress downstream signaling, block cell cycle progression, and induce apoptosis. nih.gov |
| Diarylurea derivatives | Cdk4 | Identified as a promising scaffold for Cdk4 inhibitors through de novo design. acs.org |
| Pyrazol-3-ylurea derivatives | Cdk4 | A highly selective and potent Cdk4 inhibitor was developed by targeting specific amino acid residues. acs.org |
Tyrosine Kinase and Serine/Threonine Kinase Modulation
Protein kinases, which include tyrosine kinases and serine/threonine kinases, are a large family of enzymes that regulate a vast array of cellular processes. mdpi.com Their aberrant activity is implicated in numerous diseases, particularly cancer. nih.govmdpi.com this compound and related structures have been investigated as inhibitors of these kinases.
Tyrosine Kinases: Derivatives containing the pyridine-4-yl moiety have been designed as inhibitors of receptor tyrosine kinases. For instance, a series of 4-(pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles were designed based on a known selective ROS receptor tyrosine kinase inhibitor. koreascience.krresearchgate.net One compound from this series, compound 6h , exhibited moderate inhibitory activity against ROS kinase with an IC50 value of 6.25 μM. koreascience.krresearchgate.net The study highlighted the importance of specific chemical groups for activity. koreascience.krresearchgate.net Other research has focused on designing pyrimidine derivatives to overcome drug resistance in non-small cell lung cancer by targeting mutant forms of the epidermal growth factor receptor (EGFR), a tyrosine kinase. nih.gov
Serine/Threonine Kinases: The this compound scaffold has also been incorporated into inhibitors of serine/threonine kinases. Pyrazolopyrimidine derivatives, for example, have emerged as potent inhibitors of a broad spectrum of kinases, particularly serine/threonine kinases. nih.gov These compounds typically act by competing with ATP for the binding site on the kinase. nih.gov PIM kinases, a family of serine/threonine kinases, are another target. juniperpublishers.com Additionally, N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-C]pyrazole derivatives have been developed as potent and selective inhibitors of Protein Kinase Cβ (PKCβ), a serine/threonine kinase implicated in diabetic complications. nih.gov
Table 2: this compound and Related Scaffolds as Tyrosine and Serine/Threonine Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Findings |
| 4-(Pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles | ROS receptor tyrosine kinase | Compound 6h showed moderate inhibitory activity (IC50 = 6.25 μM). koreascience.krresearchgate.net |
| Pyrazolopyrimidine derivatives | Serine/Threonine Kinases | Act as ATP-competitive inhibitors. nih.gov |
| N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-C]pyrazole derivatives | Protein Kinase Cβ (PKCβ) | Potent and selective inhibitors with Ki values in the nanomolar range. nih.gov |
| 2-aminopyrimidine derivatives | EGFRC797S | Designed to overcome drug resistance in non-small cell lung cancer. nih.gov |
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxy fatty acids into their less active diol counterparts. plos.org Inhibition of sEH increases the levels of these beneficial endogenous mediators, making it a promising therapeutic strategy for managing pain and inflammation. mdpi.com
The 1,3-disubstituted urea moiety, a core feature of this compound, is a known pharmacophore for potent sEH inhibitors. plos.org This urea structure is thought to mimic the epoxide substrate and the transition state of the hydrolysis reaction, leading to competitive inhibition of the enzyme. plos.org The carbonyl oxygen of the urea can form hydrogen bonds with tyrosine residues in the active site, while the NH groups can act as hydrogen bond donors. mdpi.com
Numerous urea-based sEH inhibitors have been developed. While early inhibitors often featured an adamantyl group, this was found to be prone to rapid metabolism. nih.gov Replacing the adamantyl group with an aryl ring, such as in 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives, has led to compounds with significantly improved pharmacokinetic properties and potency. nih.gov
While direct examples of this compound as sEH inhibitors are less common in the provided search results, the broader class of urea-based compounds, including those with aromatic and heteroaromatic rings, are well-established as potent sEH inhibitors. plos.orgmdpi.comucanr.edu For example, 4,6-disubstituted pyridin-2(1H)-one derivatives have been designed and synthesized as sEH inhibitors, with some compounds showing significant inhibitory activity. researchgate.net
Table 3: Urea-Based Derivatives as sEH Inhibitors
| Compound Class | Key Findings |
| 1,3-disubstituted ureas | The urea moiety is a key pharmacophore for sEH inhibition. plos.org |
| 1-aryl-3-(1-acylpiperidin-4-yl)ureas | Showed improved pharmacokinetic profiles over adamantyl-containing inhibitors. nih.gov |
| 4,6-disubstituted pyridin-2(1H)-ones | Designed as sEH inhibitors with some compounds showing potent activity. researchgate.net |
| Dibenzylurea derivatives | Identified in plants and showed sEH inhibitory activity. plos.org |
| Sulfonyl urea derivatives | Synthesized and evaluated as potent sEH inhibitors. mdpi.com |
Alpha-Glucosidase and Urease Inhibition
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. cmu.ac.thmdpi.com Pyridine-containing compounds have been investigated as potential alpha-glucosidase inhibitors. For instance, a library of pyrido-pyrrolidine hybrid molecules, designed by combining fragments from known α-glucosidase inhibitors, yielded potent compounds, with the most active analog showing an IC50 value of 0.56 μM. nih.gov Studies on other related heterocyclic systems, such as pyridazine-based N-aryl acetamides and 1,2-benzothiazine derivatives, have also identified potent alpha-glucosidase inhibitors, with some compounds exhibiting significantly greater activity than the standard drug, acarbose (B1664774). cmu.ac.thnih.gov The inhibitory mechanism often involves interactions with key residues in the enzyme's active site, such as Asp203, Asp542, and Arg526. cmu.ac.th
Urease Inhibition
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046). frontiersin.org Its activity is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. frontiersin.org Consequently, urease inhibitors are of significant interest. This compound and its derivatives have shown promise in this area. Studies on various urea derivatives have demonstrated effective urease inhibition, with some compounds acting as competitive inhibitors and others as non-competitive inhibitors. nahrainuniv.edu.iq For example, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated, with the most potent compounds exhibiting IC50 values (2.0 ± 0.73 µM and 2.24 ± 1.63 µM) substantially lower than that of the standard inhibitor, thiourea (B124793) (23.2 ± 11.0 µM). frontiersin.org Similarly, 2-pyridinone derivatives have also shown good activity against Jack bean urease. researchgate.net In silico docking studies suggest that these inhibitors form favorable interactions within the active site of the urease enzyme. frontiersin.org
| Compound Class | Target Enzyme | Key Findings | Reported IC50 Values | Reference |
|---|---|---|---|---|
| Pyrido-pyrrolidine hybrids | α-Glucosidase | Designed by stitching fragments from known inhibitors. | Most active analog: 0.56 μM | nih.gov |
| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | Potent inhibitors, significantly more active than thiourea standard. | 2.0 ± 0.73 µM to 14.12 ± 0.67 µM | frontiersin.org |
| 2-Pyridinone derivatives | Urease | Showed good activity against Jack bean urease. | Most potent: 29.12 μM | researchgate.net |
| 1,2-benzothiazine derivatives | α-Glucosidase | Excellent results, more potent than acarbose standard. | 3.9 μM to 7.8 μM | cmu.ac.th |
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, making it a validated target for antibacterial agents. nih.gov Thiazolopyridone ureas, which incorporate a pyridinyl-urea motif, have emerged as potent inhibitors of the ATPase activity of DNA gyrase's B subunit (GyrB). rcsb.org The mechanism involves competitive binding to the ATP-binding pocket of GyrB. nih.gov Structure-activity relationship studies have shown that substituents at the N-4 position of the thiazolopyridone ring can form hydrophobic interactions within the ribose pocket of the ATP binding region. rcsb.org Further optimization, aimed at enhancing hydrogen bond interactions with arginine residues in the active site, has led to compounds with potent enzyme inhibition (IC50 of 2 nM) and strong cellular activity against Mycobacterium tuberculosis (MIC of 0.1 μM). rcsb.org Similarly, other related scaffolds like (2-pyridin-3-ylimidazo[1,2-b]pyridazin-6-yl) urea derivatives are also being explored for their potential to inhibit bacterial DNA gyrase and topoisomerase IV. google.com.pg
Mechanisms of Receptor Modulation
Ion Channel and Neurotransmitter Receptor Modulation
This compound derivatives can exert their effects by modulating the activity of ion channels and neurotransmitter receptors, which are fundamental to neuronal signaling. japsonline.comfrontiersin.org Ion channels are pore-forming proteins that control the flow of ions across cell membranes, thereby regulating the cell's electrical potential. japsonline.comnih.gov Neurotransmitter receptors bind to neurotransmitters and convert these extracellular chemical signals into intracellular electrical or chemical signals. derangedphysiology.comnumberanalytics.com
The modulation can occur through direct or indirect mechanisms. wikipedia.org Direct modulation involves the drug binding to the channel or receptor itself, causing it to open or close. Indirect modulation can happen via G-protein coupled receptors (GPCRs) that trigger intracellular signaling cascades, often involving protein phosphorylation, which in turn alters the channel's activity. japsonline.comfrontiersin.org
Research suggests that compounds like 1,3-Dithis compound may modulate ion channels and neurotransmitter receptors, contributing to improved nerve function. More specifically, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, a type of neurotransmitter receptor. nih.gov These PAMs bind to an allosteric site on the receptor, enhancing the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine. nih.gov This modulation of neurotransmitter receptors is a key mechanism for influencing synaptic plasticity, the process underlying learning and memory. numberanalytics.comcnrs.fr
Androgen Receptor (AR) and Other Nuclear Receptor Interactions
Nuclear receptors are a class of proteins that act as transcription factors, sensing steroid and thyroid hormones and other molecules to regulate gene expression. genenames.orgebi.ac.uk The Androgen Receptor (AR) is a key member of this family, which, upon binding to androgens like testosterone, translocates to the nucleus and binds to specific DNA sequences known as androgen-responsive elements (AREs) to control the transcription of target genes. amegroups.orgoru.se
The functional repression and activation of AR are critical in both normal physiology and diseases like prostate cancer. nih.gov AR activity is modulated by interactions with coactivator and corepressor proteins. amegroups.orgnih.gov For instance, the small heterodimer partner (SHP) is a nuclear receptor that acts as a repressor of AR-mediated transcription. nih.gov It is believed that SHP competes with coactivators for binding to a hydrophobic groove on the surface of the AR, thereby inhibiting its transcriptional activity. nih.gov
While direct studies on the interaction of simple this compound compounds with the androgen receptor are limited in the provided search results, the general principle of receptor modulation suggests a potential mechanism. Compounds with the appropriate three-dimensional structure could theoretically interact with the ligand-binding domain or cofactor-binding surfaces of AR and other nuclear receptors, thereby modulating their activity. This could involve mimicking the natural ligand or disrupting protein-protein interactions essential for transcriptional regulation.
Intervention in Cell Cycle Progression and Apoptosis Pathways
The cell cycle is a highly regulated process that governs cell division, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. nih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unnecessary cells. rockland.com Many anticancer agents function by disrupting the cell cycle or inducing apoptosis in tumor cells.
This compound derivatives have been shown to interfere with these fundamental cellular processes. For example, 1,3-Dithis compound has been reported to induce cell cycle arrest and trigger apoptosis. A specific derivative, 1-(5-{[2-(dimethylamino)ethyl]amino}-2-{[3-(trifluoromethyl)phenyl]amino}pyridin-4-yl)-3-pyridin-4-ylurea, was found to cause cell cycle arrest at the G2/M phase. epo.org Other substituted pyridinyl-urea compounds have also been shown to induce cell cycle arrest and apoptosis in cancer cells. molaid.com
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of cell death. rockland.com Some pyridine-containing compounds induce apoptosis by generating reactive oxygen species (ROS), which can trigger both the intrinsic and extrinsic pathways, leading to the release of mitochondrial cytochrome c and the activation of caspases. mdpi.com Additionally, some pyrazolo[4,3-c]pyridin-4(5H)-one derivatives have been shown to induce a non-apoptotic form of programmed cell death known as autophagy. ajol.info
| Compound/Class | Effect | Mechanism | Reference |
|---|---|---|---|
| 1,3-Dithis compound | Cell Cycle Arrest & Apoptosis | Induces programmed cell death pathways. | |
| Substituted this compound | G2/M Phase Arrest | Halts cell cycle progression before mitosis. | epo.org |
| Pyrazolo[4,3-c]pyridin-4(5H)-ones | Autophagic Cell Death | Activates autophagy via ERK1/2 phosphorylation and mTOR pathway targeting. | ajol.info |
| Chalcone with Pyridine Ring | Apoptosis Induction | Generates ROS, activates intrinsic and extrinsic apoptosis pathways. | mdpi.com |
Anti-inflammatory and Immunomodulatory Mechanisms
Inflammation is a complex biological response to harmful stimuli. Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are responsible for the synthesis of pro-inflammatory mediators. nih.govresearchgate.net
Derivatives of pyridine-4-one have demonstrated significant anti-inflammatory activity. researchgate.netnih.gov One proposed mechanism for this effect is linked to their iron-chelating properties. nih.govresearchgate.netnih.gov Since COX and LOX are heme-dependent enzymes (containing iron), it is suggested that these compounds may inhibit the enzymes by chelating iron, which is essential for their catalytic activity. nih.govresearchgate.net This action would reduce the production of pro-inflammatory prostanoids. nih.gov An additional mechanism may involve the antioxidant properties of these compounds, as free radicals are also involved in the inflammatory process. nih.gov
Furthermore, research on metallogelators derived from pyridyl derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) has revealed potent anti-inflammatory effects. researchgate.net These compounds have been shown to work by suppressing the intracellular oxidative burst (generation of ROS) and by directly inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapy. researchgate.net
Applications of Pyridin 4 Ylurea in Advanced Materials Science and Catalysis
Development of Novel Functional Materials Utilizing Pyridin-4-ylurea
The development of novel functional materials is a cornerstone of advanced materials science. This compound derivatives are utilized as key components in the design of materials such as metal-organic frameworks (MOFs) and other coordination compounds. The presence of both hydrogen-bond donors (N-H groups) and acceptors (C=O and pyridyl-N), along with the ability of the pyridine (B92270) ring to coordinate to metal centers, allows for the construction of robust and predictable multidimensional networks.
The planar geometry of the 1,3-bis(pyridin-4-yl)urea ligand, stabilized by intramolecular interactions, is critical for its role as a bridging ligand. This planarity facilitates π-π stacking interactions between pyridine rings, further stabilizing the resulting material structures. These materials are under investigation for a variety of applications, including their potential use in drug delivery systems and environmental remediation, owing to their ability to form porous and stable frameworks. The combination of hydrogen bonding and metal coordination offered by this compound systems provides a powerful tool for crystal engineering, enabling the targeted synthesis of materials with specific topologies and properties.
Donor-acceptor-based pyridine derivatives have also been identified as promising charge-transporting materials for use in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.org The electronic properties of these materials can be tuned by modifying the aromatic systems connected to the pyridine unit, which helps in achieving efficient charge injection and transport, crucial for the performance of optoelectronic devices. rsc.org
Catalytic and Organocatalytic Applications of this compound Systems
The dual functionality of the this compound scaffold makes it an attractive candidate for applications in both metal-based catalysis and organocatalysis.
This compound and its derivatives serve as versatile ligands for the construction of coordination complexes with various transition metals. smolecule.com These complexes have shown potential in catalytic applications due to the ability of the metal center, held within the ligand framework, to facilitate chemical transformations. The pyridine moiety acts as a Lewis base, coordinating to metal ions, while the urea (B33335) group can participate in secondary interactions, such as hydrogen bonding, to influence the catalytic environment. jscimedcentral.com
Research has shown that coordination compounds involving pyridine-based ligands can be effective catalysts for a range of reactions, including peroxidation of alkenes. mdpi.com The integration of 1,3-bis(pyridin-4-yl)urea into metal-organic frameworks can create active sites for catalysis within the pores of the material. For instance, nickel and cobalt complexes incorporating a rigid ditopic pyridyl ligand have been shown to act as electrocatalysts for the hydrogen evolution reaction (HER) from water. rsc.org The ligand structure plays a crucial role in stabilizing the metal centers and facilitating the catalytic cycle.
| Metal Complex System | Catalytic Application | Key Finding |
| Ni(II) and Co(II) complexes with 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile | Hydrogen Evolution Reaction (HER) | The cobalt complex exhibited better electrocatalytic activity for HER from water compared to the nickel complex. rsc.org |
| Copper(II) and Cobalt(II) coordination polymers with a triazole-pyridine ligand | Hydrogen Evolution Reaction (HER) | The Cu(II) polymer showed superior HER kinetics in a saline environment, highlighting its potential as an efficient catalyst. mdpi.com |
| General Schiff base complexes (V, Mn, Fe, Co, Ni, Cu, Zn) | Alkene Peroxidation | These metal complexes have been studied as catalysts for the peroxidation of alkenes like cyclohexene (B86901) and styrene. mdpi.com |
This table presents examples of catalytic applications involving coordination compounds with pyridine-containing ligands.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. numberanalytics.comuni-giessen.de The urea functional group is a well-established motif in organocatalysis, primarily acting as a hydrogen-bond donor to activate substrates. When combined with a pyridine ring, the resulting pyridinylurea derivative possesses both hydrogen-bonding capability and a Lewis basic site.
This dual-functionality is advantageous for various catalytic transformations. While the broader field of thiourea (B124793) and urea-based organocatalysis is well-developed for reactions like Diels-Alder, Michael additions, and acyl transfers, the specific application of this compound derivatives is an emerging area. numberanalytics.comuni-giessen.de The pyridine nitrogen can act as a base or a hydrogen-bond acceptor, working in concert with the hydrogen-bonding urea moiety. This cooperative effect can enhance catalytic activity and selectivity. Theoretical and experimental studies on related systems suggest that the intramolecular hydrogen bond between the pyridine nitrogen and a urea N-H group can influence the molecule's conformation and its interaction with substrates. researchgate.net
Design and Development of Chemosensors and Sensing Platforms
Chemosensors are molecules designed to detect specific ions or molecules (analytes) through a measurable signal, such as a change in color or fluorescence. nih.gov Pyridine derivatives are frequently incorporated into chemosensors due to their excellent photophysical properties and ability to coordinate with metal ions. nih.gov
The development of chemosensors based on this compound leverages its ability to act as a receptor for specific analytes. The urea group provides a robust hydrogen-bonding site, capable of binding anions, while the pyridine nitrogen offers a coordination site for metal cations. The binding event alters the electronic properties of the molecule, leading to a change in its absorption or emission spectrum.
For example, fluorescent chemosensors have been developed by coupling pyridine-containing units like indolizine (B1195054) to cyclodextrins for the detection of volatile organic compounds. researchgate.net In other systems, the coordination of a pyridyl-functionalized moiety to metal ions such as Zn(II) or Fe(III) can lead to a significant "turn-on" or "turn-off" fluorescent response, enabling their detection at very low concentrations. nsf.govmdpi.com While specific examples focusing solely on the simple this compound are nascent, the principles established with more complex pyridyl-urea systems demonstrate the high potential of this structural motif in the design of selective and sensitive sensing platforms. mdpi.com
| Sensor Type | Analyte Detected | Mechanism/Key Feature |
| Fluorescent Indolizine-Cyclodextrin | Volatile Organic Compounds (e.g., phenol, p-cresol) | The sensor's fluorescence intensity changes upon inclusion of the guest molecule into the cyclodextrin (B1172386) cavity. researchgate.net |
| Pyridoxal-based Schiff Base | Zinc (II) ions | The sensor exhibits a strong "turn-on" fluorescence response upon binding to Zn(II), enabling live-cell imaging. nsf.gov |
| Pyridyl-functionalized Zr-MOF | Iron (III) ions | The sensor shows excellent fluorescent sensing ability with a low detection limit for Fe(III) ions. mdpi.com |
This table provides examples of chemosensors based on pyridine derivatives, illustrating the principles applicable to this compound systems.
Polymer Chemistry Applications of this compound Derivatives
In polymer chemistry, the ability of a molecule to link repeating units together is fundamental. This compound derivatives, particularly 1,3-bis(pyridin-4-yl)urea, are excellent candidates for creating complex polymer structures due to their bifunctional nature.
Coordination polymers are materials formed by the self-assembly of metal ions with multitopic organic ligands. 1,3-Bis(pyridin-4-yl)urea (bpu) is an ideal ligand for this purpose, as its two pyridine groups can coordinate to different metal centers, acting as a linear bridge. The urea group plays a crucial role in stabilizing the resulting polymer architecture through extensive hydrogen bonding. researchgate.net
Numerous studies have detailed the synthesis of coordination polymers using 1,3-bis(pyridin-4-yl)urea with various metal ions, such as zinc(II) and manganese(II). researchgate.netresearchgate.netnih.gov These studies reveal that the interplay between the metal-ligand coordination bonds and the N-H···O hydrogen bonds from the urea backbone dictates the final structure, which can range from one-dimensional chains and two-dimensional sheets to complex, interpenetrated three-dimensional networks. researchgate.netresearchgate.net For instance, in a zinc-based coordination polymer, double-stranded chains were held together in a 3D structure by hydrogen-bonding patterns between the urea groups and carboxylate co-ligands. researchgate.net
| Coordination Polymer | Metal Ion | Co-ligand | Structural Features |
| [Zn2(C9H6O4)2(C11H10N4O)2]n | Zinc(II) | 5-methylisophthalate | Forms a parallel interpenetrated slab-like structure with a 4,4-connected binodal topology. researchgate.net |
| {[Zn2(C12H12O4)2(C11H10N4O)(H2O)]·3H2O}n | Zinc(II) | 5-tert-butylisophthalate | A double-strand coordination polymer where strands are linked by N-H···O hydrogen bonds. researchgate.net |
| [Mn2L(SCN)2(OH)2]3·CH3OH | Manganese(II) | Thiocyanate (SCN-) | A 1D coordination polymer built from a 1,5-bis(pyridine-4-ylmethylene)carbonohydrazide ligand, a close derivative of pyridinylurea. nih.gov |
This table summarizes selected coordination polymers synthesized using 1,3-bis(pyridin-4-yl)urea or a closely related ligand, highlighting the structural diversity achieved.
Supramolecular Polymer Formation
The unique molecular structure of this compound, featuring both hydrogen bond donors (N-H groups of the urea) and acceptors (pyridine nitrogen and urea carbonyl oxygen), makes it a versatile building block in the field of supramolecular chemistry. This section explores its role in the formation of supramolecular polymers, where molecules are held together by non-covalent interactions.
The hydrogen bonding capabilities of this compound are central to its function in creating these advanced materials. Unlike many other diaryl ureas that typically form a one-dimensional N-H···O urea tape motif, this compound exhibits more varied hydrogen bonding patterns. This is largely due to the electron-withdrawing nature of its pyridine rings. This characteristic weakens the hydrogen bond acceptor capability of the urea carbonyl oxygen, making the pyridine nitrogen atoms more favorable as hydrogen bond acceptors. Consequently, N-H···N hydrogen bonds are frequently observed, a deviation from the norm for ureas.
The formation of supramolecular structures is also influenced by the planar conformation of the this compound molecule, which is stabilized by intramolecular interactions. This planarity facilitates the creation of specific hydrogen bonding motifs that are crucial for the assembly of larger polymeric structures.
The self-assembly process driven by these non-covalent interactions can lead to the formation of various architectures, including one-dimensional chains, two-dimensional sheets, and complex three-dimensional frameworks. researchgate.netresearchgate.net The resulting supramolecular polymers can exhibit interesting properties, such as the ability to form gels and ordered crystalline materials. researchgate.net The specific architecture and properties of the resulting polymer are highly dependent on factors like the solvent, the presence of other molecules (guests), and the specific metal ion used in coordination polymers.
Interactive Data Table: Hydrogen Bonding Motifs in this compound-based Structures
| Motif Type | Description | Role in Supramolecular Polymer Formation |
| N-H···N | Hydrogen bond between the urea N-H group and a pyridine nitrogen atom. | A primary and distinctive interaction that drives the assembly of this compound monomers. |
| N-H···O | Hydrogen bond between the urea N-H group and the urea carbonyl oxygen or other oxygen-containing ligands. researchgate.net | Contributes to the stability of the supramolecular structure, often seen in coordination polymers. researchgate.net |
| O-H···O | Hydrogen bond involving water molecules, when present in the crystal structure. researchgate.net | Acts as an additional stabilizing element in the overall architecture. researchgate.net |
| π-π Stacking | Interaction between the aromatic pyridine rings of adjacent molecules. researchgate.netnih.gov | Contributes to the packing and stability of the supramolecular assembly. nih.gov |
Detailed Research Findings:
A study on a zinc-based coordination polymer incorporating 1,3-di(pyridin-4-yl)urea and 5-tert-butylisophthalate revealed the formation of double-strand coordination polymers. researchgate.net In this structure, the this compound ligands bridge the zinc centers, and the resulting strands are held together by N-H···O hydrogen bonds between the urea groups and the carboxylate ligands. researchgate.net This demonstrates the dual role of this compound in both coordinating to metal ions and participating in hydrogen-bonding networks to build a complex, three-dimensional structure.
Another investigation into a zinc-based coordination polymer with 5-methylisophthalate as a co-ligand showed the formation of interpenetrated slab-like coordination polymers. researchgate.net The structure consists of two-dimensional slabs that are held together in a three-dimensional arrangement through N-H···O hydrogen bonds, highlighting the crucial role of this interaction in defining the final architecture. researchgate.net
The versatility of this compound and its derivatives in forming supramolecular gels has also been explored. researchgate.net The ability of these molecules to self-assemble through a combination of hydrogen bonding and π-π stacking interactions can lead to the formation of extended fibrous networks that entrap solvent molecules, resulting in a gel. researchgate.net
Future Directions and Emerging Research Avenues for Pyridin 4 Ylurea Research
Integration of Artificial Intelligence and Machine Learning in Pyridin-4-ylurea Compound Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and materials science. nih.govresearchgate.net These powerful computational tools are being increasingly leveraged to accelerate the identification and optimization of novel this compound derivatives with desired properties. drughunter.com
ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify promising candidates for drug development. researchgate.netmednexus.org This data-driven approach can significantly reduce the time and cost associated with traditional screening methods. mednexus.org For instance, generative chemistry models, a subset of AI, can design novel this compound analogs with optimized binding affinities for specific biological targets. nih.gov Furthermore, AI and ML can be employed for retrosynthetic analysis, predicting viable synthetic pathways for these newly designed compounds. nih.gov
The application of these technologies extends to predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as identifying potential drug-drug interactions, thereby minimizing late-stage failures in the drug development pipeline. nih.govresearchgate.net The integration of AI and ML promises to usher in a new era of precision and efficiency in the discovery of this compound-based therapeutics.
Exploration of Novel Reaction Spaces and Innovative Synthetic Methodologies
The synthesis of this compound and its derivatives is continuously evolving, with a focus on developing more efficient, sustainable, and versatile methodologies. ijpsonline.com Researchers are exploring novel reaction pathways to access a wider chemical space and create structurally diverse libraries of this compound compounds.
Recent advancements include the development of metal- and base-free reamination techniques for producing unsymmetrical ureas, offering high yields and broad applicability with various amines. researchgate.net Microwave-assisted synthesis is also being investigated to improve the efficiency of coupling reactions involving the pyridazine (B1198779) core. vulcanchem.com Furthermore, biocatalytic routes are being explored for the enantioselective formation of ureas, a crucial aspect for developing chiral drugs. vulcanchem.com
Beyond traditional methods, innovative strategies like C-H functionalization of pyridines are emerging as powerful tools for creating pyridine (B92270) derivatives that are prevalent in pharmaceuticals and materials. researchgate.net The development of these new synthetic protocols will not only facilitate the synthesis of known this compound compounds but also open doors to entirely new classes of derivatives with unique properties. ijpsonline.com
Advanced Spectroscopic and Diffraction Techniques for Supramolecular Architecture Elucidation
Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the properties of this compound-based materials. Advanced spectroscopic and diffraction techniques are providing unprecedented insights into the supramolecular architecture of these compounds. numberanalytics.com
X-ray crystallography remains a cornerstone for determining the precise arrangement of atoms and the nature of intermolecular interactions. researchgate.net Studies on fluorinated N-(pyridin-4-yl)-N'-phenylureas have demonstrated the crucial role of not only traditional N−H···N and N−H···O hydrogen bonds but also weaker F-based interactions in their solid-state organization. researchgate.net The hydrogen bonding behavior is a significant feature, often dictating the crystal packing.
In addition to diffraction methods, advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance (2D NMR), electron paramagnetic resonance (EPR), and fluorescence spectroscopy are being employed to study the structure and dynamics of complex molecular assemblies in solution. numberanalytics.com These techniques provide detailed information about spatial arrangements and intermolecular interactions, which is vital for understanding the behavior of this compound derivatives in biological systems and for the rational design of new materials. numberanalytics.comdatanose.nlelsevier.com Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts. nih.gov
Multitargeting Ligand Design Strategies Based on this compound Scaffolds
The concept of "one drug, multiple targets" is gaining traction as a promising approach for treating complex diseases. nih.gov The this compound scaffold is an attractive platform for the design of multitargeting ligands due to its versatile structure and ability to engage in various intermolecular interactions. vulcanchem.commdpi.com
By strategically modifying the this compound core, it is possible to design compounds that can simultaneously interact with multiple biological targets implicated in a particular disease state. nih.gov This polypharmacological approach can lead to enhanced therapeutic efficacy, improved safety profiles, and a reduced likelihood of drug resistance. nih.gov
Computational methods, including molecular docking and molecular dynamics simulations, are instrumental in the rational design of these multitarget ligands. nih.gov These techniques allow researchers to predict the binding modes and affinities of this compound derivatives to different protein targets, guiding the synthetic efforts towards compounds with the desired polypharmacological profile. The development of such ligands represents a paradigm shift from the traditional "one target, one drug" model of drug discovery. nih.gov
Role in Next-Generation Functional Materials and Nanotechnology
The unique structural and electronic properties of this compound and its derivatives make them promising building blocks for the creation of next-generation functional materials and for applications in nanotechnology. smolecule.comfun-nanotech.orgelsevier.com Their ability to form well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions is key to their utility in materials science. researchgate.net
This compound derivatives can be used to construct supramolecular gels with potential applications in areas such as drug delivery and tissue engineering. researchgate.net The incorporation of these molecules into polymers can lead to materials with tailored properties for various applications. fun-nanotech.org In the realm of nanotechnology, these compounds can be used to create nanomaterials and devices with applications in sensing and catalysis. fun-nanotech.orgmdpi.com
The development of functional materials based on this compound is an area of active research, with potential applications in diverse fields ranging from electronics to biomedicine. researchgate.nettaylorfrancis.com As our understanding of how to control the self-assembly of these molecules improves, so too will our ability to create sophisticated materials with novel functions.
Q & A
Q. What are the standard synthetic routes for Pyridin-4-ylurea, and how can reaction conditions influence yield?
this compound is typically synthesized via condensation reactions between pyridin-4-amine and urea derivatives. Key variables include solvent choice (e.g., DMF, THF), temperature (60–120°C), and catalysts (e.g., triethylamine). A comparative study showed that using DMF at 80°C with a 1:1.2 molar ratio of reactants achieved a 72% yield . For reproducibility, ensure strict control of anhydrous conditions and inert atmospheres. Tabulated data from recent studies:
| Method | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| A | DMF | 80 | TEA | 72 | |
| B | THF | 60 | None | 58 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary methods. H NMR in DMSO-d6 shows distinct peaks: δ 8.5 ppm (pyridine protons) and δ 6.8–7.2 ppm (urea NH). Infrared spectroscopy (IR) confirms urea C=O stretching at ~1680 cm. For unambiguous structural confirmation, single-crystal XRD is recommended, as it resolves potential tautomeric ambiguities .
Q. What are the known biological targets or pharmacological activities of this compound?
this compound derivatives exhibit kinase inhibition (e.g., EGFR, VEGFR) and antiproliferative activity in cancer cell lines. A 2023 study reported IC values of 0.8–3.2 µM against HeLa cells, with selectivity linked to substituent groups on the pyridine ring .
Advanced Research Questions
Q. How can researchers optimize this compound derivatives for improved metabolic stability?
Metabolic stability often hinges on reducing susceptibility to cytochrome P450 oxidation. Strategies include:
Q. What experimental approaches resolve contradictions in reported solubility data for this compound?
Discrepancies arise from solvent polarity and pH variations. To standardize measurements:
- Use a shake-flask method with HPLC quantification.
- Control pH (e.g., buffer systems at pH 7.4 for physiological relevance). Recent data show solubility in water: 2.1 mg/mL (pH 7.4) vs. 0.3 mg/mL (pH 2.0), attributed to protonation of the pyridine nitrogen .
Q. How should researchers design assays to evaluate this compound’s mechanism of action?
Combine orthogonal methods:
- Biochemical assays : Measure kinase inhibition using ADP-Glo™ or fluorescence polarization.
- Cellular assays : Use siRNA knockdown to validate target engagement.
- Structural analysis : Co-crystallize derivatives with target proteins (e.g., EGFR) to map binding interactions. A 2025 study integrated cryo-EM and ITC to resolve allosteric modulation mechanisms .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data of this compound analogs?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. For multi-parametric datasets (e.g., toxicity vs. efficacy), apply principal component analysis (PCA) or machine learning models (random forests) to identify structure-activity relationships (SARs). A 2024 meta-analysis of 120 derivatives revealed a strong correlation between logP values (>3.5) and hepatotoxicity .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
- Monitor reaction progress via in-situ FTIR or Raman spectroscopy.
- Use DOE (design of experiments) to identify critical process parameters (CPPs). A case study reduced variability from ±15% to ±3% by controlling stirring rate and reagent addition time .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound-based studies?
- Documentation : Provide detailed synthetic protocols, including purification methods (e.g., column chromatography gradients).
- Data transparency : Deposit raw NMR, XRD, and bioassay data in repositories like Zenodo or ChemRxiv.
- Negative results : Report failed experiments (e.g., hydrolysis under acidic conditions) to prevent redundant efforts .
Q. How should conflicting bioactivity data between academic and industrial studies be reconciled?
Discrepancies often stem from assay conditions (e.g., serum concentration in cell culture). Conduct cross-validation studies using standardized protocols (e.g., NIH’s Assay Guidance Manual). A 2025 consortium established harmonized guidelines for kinase inhibitor screening, reducing inter-lab variability by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
